6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method utilizes Cu(OTf)2 as a transition-metal catalyst and exhibits excellent catalytic efficiency, high functional group compatibility, and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and pyridine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrimidine or pyridine rings.
Scientific Research Applications
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share structural similarities and exhibit a range of pharmacological properties.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: These compounds are studied for their antitumor activities and CDK6 inhibitory properties.
Uniqueness
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of pyrimidine and pyridine rings, which imparts distinct reactivity and potential biological activities
Properties
CAS No. |
446266-75-7 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.216 |
IUPAC Name |
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-3-1-2-4-12-7/h1-5H,6,11H2,(H,13,15,16) |
InChI Key |
OIJHPNZHNVHLOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN2C(=CC(=O)NC2=O)N |
solubility |
not available |
Origin of Product |
United States |
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